LSD1 Inhibition: 2-Morpholinobenzo[d]thiazol-5-amine Demonstrates Weak Affinity, Providing a Defined Negative Control Baseline Versus Potent Amino-Carboxamide Benzothiazoles
The compound exhibits an IC₅₀ of 10,000 nM against human recombinant LSD1, as measured by H₂O₂ production in an Amplex Red-coupled assay, classifying it as a weak LSD1 ligand [1]. In contrast, the related amino-carboxamide benzothiazole series achieves LSD1 IC₅₀ values as low as 18.4 µM for initial hits and mid-nanomolar potency for optimized leads [2]. The potent reference inhibitor SP2509 achieves an IC₅₀ of 13 nM under comparable assay conditions [3]. This >750-fold potency gap between 2-morpholinobenzo[d]thiazol-5-amine and SP2509, and the ~1.8-fold difference from the amino-carboxamide hit, make the compound a useful low-affinity reference standard for profiling LSD1 inhibitor selectivity windows.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | SP2509: IC₅₀ = 13 nM; Amino-carboxamide benzothiazole hit: IC₅₀ = 18,400 nM |
| Quantified Difference | 769-fold weaker than SP2509; 1.84-fold more potent than the amino-carboxamide benzothiazole hit |
| Conditions | Human recombinant LSD1; H₂O₂ production assay with methylated peptide substrate; 30-minute incubation; Amplex Red detection (ChEMBL Assay ID 1) |
Why This Matters
For LSD1 screening campaigns, this compound provides a defined weak-activity benchmark, enabling researchers to calibrate assay dynamic range and distinguish non-specific binding from specific LSD1 engagement.
- [1] BindingDB. (n.d.). BDBM50067587 (CHEMBL3402055) – Affinity Data: IC₅₀ = 1.00E+4 nM for Human LSD1. BindingDB.org. View Source
- [2] Alnabulsi, S., Al-Hurani, E. A., Al-shar'i, N. A., & El-Elimat, T. (2019). Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. Journal of Molecular Graphics and Modelling, 91, 140–153. View Source
- [3] Bertin Bioreagent. (2024). SP2509 – LSD1 Inhibitor (IC₅₀ = 13 nM). Bertin-bioreagent.com. View Source
